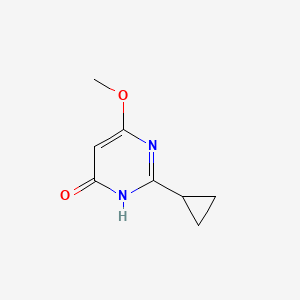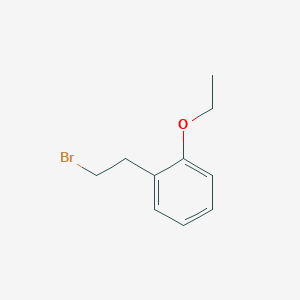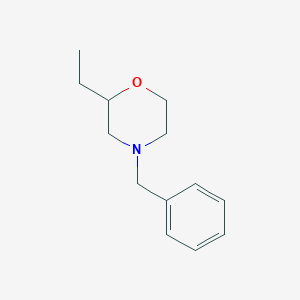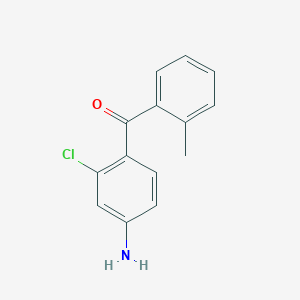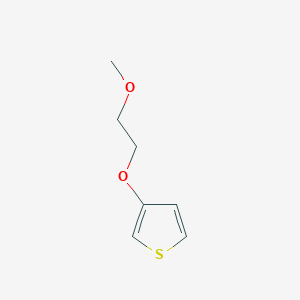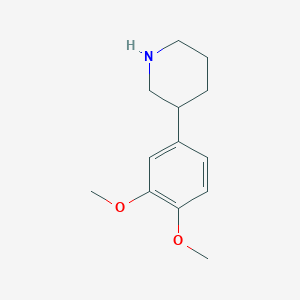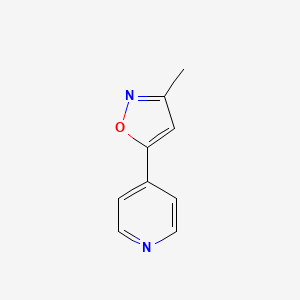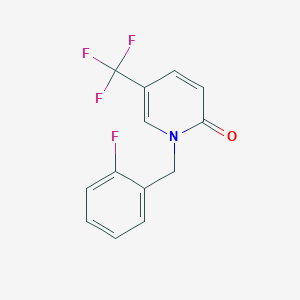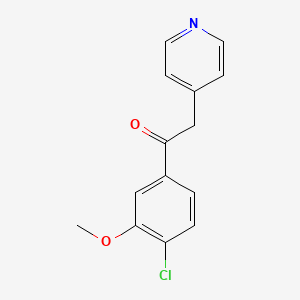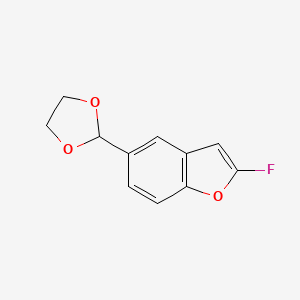
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is an organic compound that features a benzofuran ring substituted with a fluoro group and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran typically involves the formation of the benzofuran core followed by the introduction of the fluoro and dioxolane substituents. One common method involves the cyclization of a suitable precursor to form the benzofuran ring, followed by fluorination and subsequent acetalization to introduce the dioxolane ring. The reaction conditions often require the use of catalysts such as Lewis acids and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxolane ring may influence its solubility and stability. The pathways involved in its action can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with an aldehyde group instead of a fluoro group.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Contains a dioxolane ring but differs in the aromatic core and substituents.
Uniqueness
5-(1,3-Dioxolan-2-yl)-2-fluorobenzofuran is unique due to the presence of both a fluoro group and a dioxolane ring, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
648449-73-4 |
|---|---|
Formule moléculaire |
C11H9FO3 |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
5-(1,3-dioxolan-2-yl)-2-fluoro-1-benzofuran |
InChI |
InChI=1S/C11H9FO3/c12-10-6-8-5-7(1-2-9(8)15-10)11-13-3-4-14-11/h1-2,5-6,11H,3-4H2 |
Clé InChI |
KAMHXBWHEVDEGY-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC3=C(C=C2)OC(=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
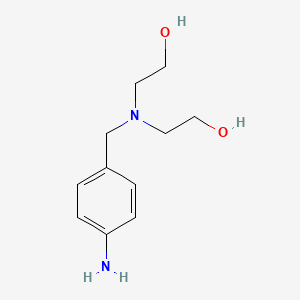
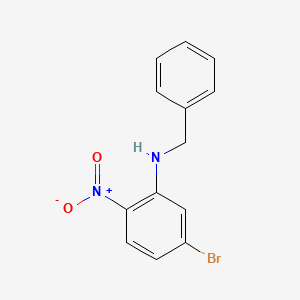
![(4-(tert-Butoxycarbonyl)-2-chloro-4H-thieno[3,2-b]pyrrol-5-yl)boronic acid](/img/structure/B8758161.png)
![N-[2-mercaptoethyl]-N'-methylurea](/img/structure/B8758168.png)
![Carbamic acid, [(2-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B8758176.png)
